molecular formula C12H23Cl2N3 B2691782 (2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride CAS No. 2470441-15-5

(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride

Cat. No. B2691782
CAS RN: 2470441-15-5
M. Wt: 280.24
InChI Key: WTUYWCQFNLGNIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .

Scientific Research Applications

Synthesis and Chemical Characterization

A novel approach to synthesizing tetracyclic imidazo[1,2-a]pyridine derivatives involves intramolecular nucleophilic aromatic substitution. This process utilizes tert-butanol as a non-nucleophilic solvent to increase yield by reducing competing intermolecular reactions, highlighting an efficient one-pot synthesis method for functionalized imidazo[1,2-a]pyridines (Changunda et al., 2020). Furthermore, modifications to dehydration protocols for formamides have expanded the tolerance for unprotected hydroxyl groups, enabling the one-pot conversion to imidazo[1,2-a]pyridyl-aminocyclohexanol analogues.

Chemical Properties and Reactivity

The chemistry of N-tert-butylimines showcases the formation of N-heterocycles through innovative thermal reactions. Specifically, N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines under flash vacuum thermolysis conditions yield complex molecular structures such as 1,2-dimethylindole and 3-methylisoquinoline. This process illustrates the potential of using tert-butylimines for synthesizing diverse heterocyclic compounds (Vu et al., 2013).

Application in Organic Electronics

Research into tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols introduces a new class of organic dyes with large Stokes shifts. These compounds demonstrate significant fluorescence upon UV light excitation, with emission maxima tunable via substituent modification. This property, coupled with high absolute quantum yields, underscores their potential in developing electrochromic devices and other applications in organic electronics (Marchesi et al., 2019).

Advanced Material Development

A recent study on silylmethyl-substituted aziridine and azetidine illustrates their role as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions. These compounds efficiently react with nitriles and carbonyl substrates, leading to the generation of various heterocyclic products. This research highlights the versatile chemical reactivity of tert-butyl-substituted compounds for synthesizing novel materials with potential applications in various fields (Yadav & Sriramurthy, 2005).

properties

IUPAC Name

(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3.2ClH/c1-12(2,3)10-8-15-6-4-5-9(7-13)11(15)14-10;;/h8-9H,4-7,13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUYWCQFNLGNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2CCCC(C2=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride

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